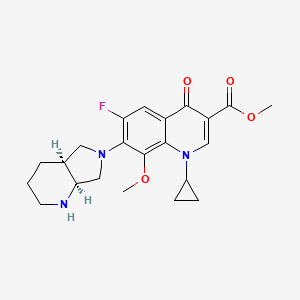

Isoprothiolane-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Oxidation and Degradation Studies

Research on isoprothiolane, a commonly used pesticide, has focused on its oxidation and degradation kinetics when exposed to ozone and chlorine under typical water treatment conditions. Studies have shown that both ozone and chlorine can rapidly oxidize isoprothiolane, with the process following second-order reaction kinetics. The degradation products and pathways have been identified, revealing that the thioether group in isoprothiolane is oxidized into sulfoxide and further into the sulfone group, while carbon-carbon double bonds are cleaved to form various acids and esters. These findings are crucial for understanding the environmental fate of isoprothiolane and its potential impact on water treatment processes (Li et al., 2019).

Environmental Impact and Toxicity

The environmental impact of isoprothiolane has been a subject of study, particularly its residual levels in aquatic ecosystems and its acute toxicity to aquatic fauna. Investigations have shown that isoprothiolane residues can be detected in surface water of paddy fields, with significant variations across different stages of paddy growth. The substance has been found to pose an unacceptable risk to aquatic ecosystems, highlighting the need for careful management and assessment of its use in agriculture (Abd Rahman et al., 2019).

Novel Detection Methods

Advancements in detecting trace levels of isoprothiolane have been made through the green synthesis of carbon dots (CDs) from plant leaves. These CDs exhibit high quantum yield and excitation-dependent emission spectra, making them effective for the trace-level identification of isoprothiolane in environmental samples. This approach not only offers a sensitive detection method but also contributes to the development of biocompatible materials for environmental monitoring (Ghosh et al., 2021).

Biodegradation and Remediation

The biodegradation of isoprothiolane by defined microbial consortia has been explored as a means to mitigate its environmental impact. Optimization studies using Response Surface Methodology (RSM) have identified conditions that enhance the microbial degradation of isoprothiolane in soils. These findings are vital for developing bioremediation strategies to reduce the persistence of isoprothiolane in agricultural environments and mitigate its ecological risks (Selvi et al., 2013).

Photodegradation on Various Surfaces

The photodegradation of isoprothiolane has been studied on glass, soil, and plant surfaces to understand its behavior under light exposure. Identification of photoproducts through these studies helps in understanding the pathways through which isoprothiolane breaks down in the environment, contributing to the knowledge of its life cycle and potential environmental impacts (Choudhury et al., 2008).

Safety and Hazards

Isoprothiolane-d4 is to be used only for scientific research and development and is not for use in humans or animals . It is classified as Acute Toxicity, Oral (Category 4) and Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2) . The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

作用機序

Target of Action

Isoprothiolane-d4 primarily targets the phospholipid biosynthesis pathway in fungal cells . It specifically inhibits the methyltransferase enzyme involved in this pathway . This enzyme plays a crucial role in the methylation of phospholipids, a key step in phospholipid biosynthesis .

Mode of Action

This compound interacts with its target by inhibiting the methyltransferase enzyme, thereby disrupting the phospholipid biosynthesis . This disruption affects the integrity of the fungal cell membrane, leading to the inhibition of fungal growth and ultimately, the death of the fungal cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the phospholipid biosynthesis pathway . By inhibiting the methyltransferase enzyme, this compound disrupts the normal function of this pathway, leading to a decrease in the production of phospholipids . Phospholipids are essential components of the fungal cell membrane, and their reduction compromises the integrity and function of the cell membrane .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by its absorption, distribution, metabolism, and excretion (ADME) properties . After administration, this compound is absorbed and distributed widely among tissues, with most found in the liver, kidney, and gastrointestinal tract . The compound is metabolized and excreted mainly via urine and expired air . The glucuronic acid conjugate of the monoester is the most prominent metabolite in excreta .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of the fungal cell membrane integrity and the inhibition of fungal growth . At the cellular level, this leads to the death of the fungal cells . At the molecular level, the inhibition of the methyltransferase enzyme disrupts the phospholipid biosynthesis pathway, leading to a decrease in the production of phospholipids .

生化学分析

Biochemical Properties

Isoprothiolane-d4, like its parent compound Isoprothiolane, interacts with various biomolecules in the biochemical reactions. It is known to inhibit the formation of infecting peg or cell lase secretion, thereby preventing the penetration and elongation of infecting hyphae .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. For instance, it has been shown to impact freshwater fish, causing alterations in hematological, ionoregulatory, biochemical, and enzymological parameters . In grape berries, it has been observed to retard chlorophyll degradation .

Molecular Mechanism

Studies on Isoprothiolane suggest that it acts by inhibiting choline biosynthesis . It is also known to activate the pregnane X receptor (PXR) receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, the radiolabel of orally dosed Isoprothiolane was found to be excreted mainly via urine and expired air, with excretion being rapid until 24 and 48 hours post dose, respectively, and becoming slower thereafter .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in a study on rats, Isoprothiolane was found to induce cytochrome CYP2B .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is known to inhibit choline biosynthesis , and it can also influence ABA, auxin, and ethylene metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The radiolabel of orally dosed Isoprothiolane was found to be widely distributed among tissues, with most found in the liver, kidney, and gastrointestinal tract .

特性

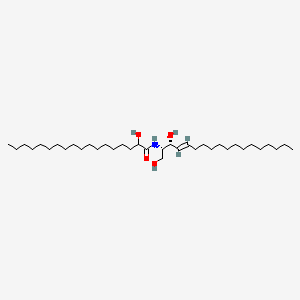

| { "Design of the Synthesis Pathway": "The synthesis pathway of Isoprothiolane-d4 involves the reaction of Isoprothiolane with deuterated reagents.", "Starting Materials": [ "Isoprothiolane", "Deuterated reagents" ], "Reaction": [ "Isoprothiolane is reacted with deuterated reagents in the presence of a catalyst", "The reaction mixture is then purified through column chromatography", "The purified product is Isoprothiolane-d4" ] } | |

CAS番号 |

1715020-82-8 |

分子式 |

C12H18O4S2 |

分子量 |

294.416 |

IUPAC名 |

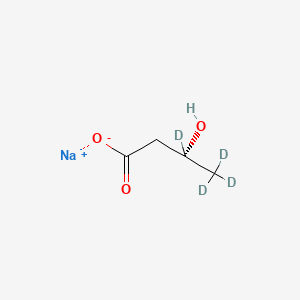

dipropan-2-yl 2-(4,4,5,5-tetradeuterio-1,3-dithiolan-2-ylidene)propanedioate |

InChI |

InChI=1S/C12H18O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h7-8H,5-6H2,1-4H3/i5D2,6D2 |

InChIキー |

UFHLMYOGRXOCSL-NZLXMSDQSA-N |

SMILES |

CC(C)OC(=O)C(=C1SCCS1)C(=O)OC(C)C |

同義語 |

2-(1,3-Dithiolan-2-ylidene-d4)propanedioic Acid1,3-Bis(1-methylethyl) Ester; _x000B_1,3-(Dithiolan-2-ylidene-d4)propanedioic Acid Bis(1-methylethyl) Ester; Diisopropyl 1,3-Dithiolan-2-ylidenemalonate-d4; Fuji-one-d4; PT (pesticide)-d4; NKK 100-d4; NNF 109-d |

製品の起源 |

United States |

Q1: What is the role of Isoprothiolane-d4 in pesticide residue analysis?

A1: this compound serves as an internal standard in the analysis of pesticide residues, specifically in rice bran protein powder, as highlighted in the research []. Internal standards like this compound are crucial for accurate quantification in analytical chemistry techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS). They correct for variations during sample preparation and analysis, ensuring reliable results.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

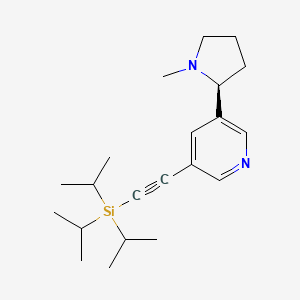

![2-Chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B587440.png)